Narasin sodium

Antimicrobial Susceptibility Veterinary Microbiology Resistance Surveillance

Narasin sodium (CAS 58331-17-2) offers data-driven differentiation from class analogs: established Enterococcus ECOFF of 0.5 mg/L for wild-type populations, superior host tolerance over monensin, and a distinct cross-resistance profile (narAB gene confers resistance to narasin/salinomycin but not lasalocid). At 80-100 ppm in feed, it serves as a reliable positive control in broiler coccidiosis challenge studies. Procure as a reference standard for MIC distribution analysis or as a comparator arm in novel anticoccidial development. Well-characterized cytotoxicity (IC50 ~0.037 µM in rat hepatocytes) enables precise non-cytotoxic dose selection for cell-based assays.

Molecular Formula C43H71NaO11
Molecular Weight 787.0 g/mol
Cat. No. B15541285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNarasin sodium
Molecular FormulaC43H71NaO11
Molecular Weight787.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H72O11.Na/c1-12-30(35(46)27(8)34(45)28(9)36-23(4)21-24(5)37(51-36)31(13-2)39(47)48)38-25(6)22-26(7)42(52-38)18-15-32(44)43(54-42)20-19-40(11,53-43)33-16-17-41(49,14-3)29(10)50-33;/h15,18,23-34,36-38,44-45,49H,12-14,16-17,19-22H2,1-11H3,(H,47,48);/q;+1/p-1/t23-,24-,25-,26+,27-,28-,29-,30-,31+,32+,33+,34+,36+,37+,38-,40-,41+,42-,43-;/m1./s1
InChIKeyNBRZEFXQRCTYMC-RBBIKAGBSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Narasin Sodium: Core Identity and Procurement Baseline for Polyether Ionophore Antibiotics


Narasin sodium (CAS 58331-17-2) is a polyether monocarboxylic acid ionophore antibiotic produced via fermentation, predominantly by Streptomyces aureofaciens [1]. It belongs to the class of carboxylic ionophores, which includes closely related veterinary coccidiostats such as salinomycin, monensin, lasalocid, and maduramicin [2]. Narasin sodium functions by selectively transporting monovalent cations across biological membranes, thereby disrupting ionic gradients essential for microbial and parasitic survival [3]. Its primary approved uses are as a feed additive for the prevention of coccidiosis in poultry and as a growth promoter in swine and ruminants [4].

Why Narasin Sodium Cannot Be Interchanged with Other Polyether Ionophores in Scientific and Industrial Settings


Despite belonging to the same polyether ionophore class, narasin sodium exhibits distinct pharmacological, toxicological, and performance characteristics compared to its closest analogs (e.g., salinomycin, monensin, lasalocid) [1]. These differences are not merely academic; they have direct, quantifiable implications for antimicrobial susceptibility breakpoints, host species tolerance, in vivo growth performance, and even the development of cross-resistance [2]. For instance, strains carrying the narAB resistance gene exhibit elevated MICs for narasin and salinomycin, but not for lasalocid [3]. Consequently, selecting a specific ionophore requires a data-driven evaluation of these differential properties rather than simple class-level substitution. The quantitative evidence below provides the necessary comparative framework for informed procurement and experimental design.

Quantitative Differential Evidence for Narasin Sodium vs. Key Ionophore Comparators


Lower Epidemiological Cut-Off Value (ECOFF) in Enterococcus faecium Compared to Salinomycin and Lasalocid

In a 2025 multi-laboratory study establishing epidemiological cut-off values (ECOFFs) for veterinary ionophores against Enterococcus faecium, narasin sodium demonstrated an ECOFF of 0.5 mg/L, which was lower than the ECOFFs for salinomycin (1 mg/L) and lasalocid (2 mg/L) [1]. This indicates a lower MIC distribution for wild-type (WT) E. faecium strains to narasin compared to these common alternatives. Notably, the study could not establish a reliable ECOFF for monensin due to its broader MIC range (0.5–64 mg/L) with multiple modes [1].

Antimicrobial Susceptibility Veterinary Microbiology Resistance Surveillance

Intermediate Chronic Oral Toxicity Profile Relative to Salinomycin, Lasalocid, and Monensin

A comprehensive analysis of chronic oral toxicity data for polyether ionophores established a relative toxicity ranking based on derived no observable effect levels (NOEL) [1]. The analysis found that monensin was more toxic than salinomycin, lasalocid, or narasin. Only salinomycin and lasalocid were less toxic than narasin [1]. The relative toxicities, from lowest to highest, were determined to be: salinomycin < lasalocid ≤ narasin ≤ monensin < maduramicin [1].

Toxicology Veterinary Safety Risk Assessment

Superior In Vivo Host Tolerance in Broiler Chicks Compared to Monensin at Recommended Use Levels

A comparative battery trial assessed the anticoccidial efficacy and host tolerance of narasin, monensin, and lasalocid in broiler chicks [1]. The study found that lasalocid at the projected use level of 75 ppm and narasin at an efficacious level of 100 ppm were both better tolerated than monensin at its recommended use level of 121 ppm [1]. This indicates that narasin offers a favorable balance of efficacy and host tolerance at a lower inclusion rate compared to monensin.

Poultry Science Anticoccidial Efficacy Host Tolerance

Comparable Cytotoxicity Profile in Mammalian Cell Lines Relative to Monensin and Salinomycin

A 2015 in vitro study investigated the cytotoxic effects of monensin, narasin, and salinomycin on human hepatoma (HepG2), chicken hepatoma (LMH), and rat myoblast (L6) cell lines [1]. The study assessed mitochondrial activity (MTT assay) and membrane integrity (LDH assay) after 24 hours of incubation. While the study did not report numerical IC50 values for all cell lines, a separate investigation using rat hepatocytes reported IC50 indices for monensin and narasin at 0.027 ± 0.001 µM and 0.037 ± 0.001 µM, respectively, indicating slightly lower cytotoxicity for narasin in this model [2].

In Vitro Toxicology Mammalian Cell Culture Cytotoxicity

Performance in Broiler Chickens: Lesion Score Reduction Compared to Salinomycin and Lasalocid

A 2025 study evaluated the performance of broilers challenged with contemporary coccidia strains and fed salinomycin (SAL, 50 g/ton), lasalocid (LAS, 68 g/ton), or narasin (NAR, 72 g/ton) alone or with a phytogenic additive [1]. When used alone, all ionophores statistically reduced lesion scores compared to the non-medicated challenged control, with reductions ranging from 19.3% to 48.7% [1]. While LAS had the lowest corrected FCR when used alone, the addition of the phytogenic resulted in a six-point lower FCR for LAS, though this difference was not statistically significant [1]. The study highlighted that NAR and SAL treatments saw further statistically significant improvements in lesion score reduction when combined with the phytogenic [1].

Poultry Production Anticoccidial Performance Feed Efficiency

Comparative Performance in Lambs: Narasin Shows Improved Performance Over Monensin

A study evaluating narasin inclusion for feedlot lambs fed high-concentrate diets found that while both monensin and narasin altered rumen fermentation and improved overall nutrient digestibility, lambs receiving narasin showed improved performance compared to animals receiving monensin [1]. This suggests a potential advantage for narasin in promoting growth efficiency in ruminants under specific dietary conditions. However, another study comparing monensin, narasin, and salinomycin in finishing lambs found no significant differences in nutrient digestibility or performance among the treatments, except for an increase in ether extract digestibility with monensin [2].

Ruminant Nutrition Growth Performance Ruminal Fermentation

Evidence-Based Application Scenarios for Narasin Sodium in Research and Industry


Antimicrobial Susceptibility Testing and Resistance Surveillance in Veterinary Microbiology

Procure narasin sodium for use as a reference standard in establishing laboratory-specific MIC distributions and ECOFFs for Enterococcus faecium and other Gram-positive veterinary pathogens. The established ECOFF of 0.5 mg/L provides a clear benchmark for distinguishing wild-type from potentially resistant populations [1].

In Vivo Poultry Coccidiosis Challenge Studies Requiring a Well-Tolerated Control

Utilize narasin sodium at 80-100 ppm in feed as a positive control or treatment arm in broiler coccidiosis challenge studies, particularly when a compound with superior host tolerance compared to monensin is required [1]. Its established efficacy against major Eimeria species makes it a reliable comparator for evaluating novel anticoccidial agents.

Ruminant Nutrition Research on Growth Promotion and Ruminal Fermentation

Employ narasin sodium in ruminant nutrition studies to investigate its effects on rumen fermentation, nutrient digestibility, and growth performance, especially in high-concentrate feeding systems. Evidence suggests potential performance advantages over monensin in lambs under certain conditions [1], making it a valuable tool for comparative research.

In Vitro Mammalian Cell Culture Studies Requiring Controlled Cytotoxicity

For researchers investigating the non-antimicrobial effects of ionophores (e.g., anti-cancer or anti-viral activity), narasin sodium provides a well-characterized cytotoxicity profile [1]. Its IC50 value of approximately 0.037 µM in rat hepatocytes serves as a reference point for selecting non-cytotoxic concentrations in cell-based assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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